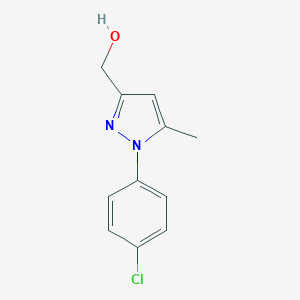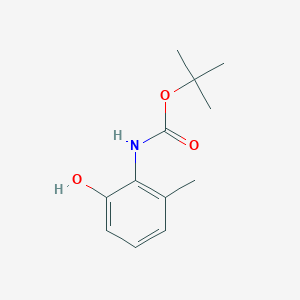![molecular formula C7H5N3O B064829 2-Iminoimidazo[1,2-a]pyridin-3(2H)-one CAS No. 186956-13-8](/img/structure/B64829.png)
2-Iminoimidazo[1,2-a]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iminoimidazo[1,2-a]pyridin-3(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. This compound is also known as 2-Imino-3H-imidazo[4,5-b]pyridin-3-one or IMPY. It has a unique structure that includes an imidazo-pyridine ring system with an imine group attached to it. This compound has been synthesized through various methods, and its potential applications in scientific research have been investigated.
Mecanismo De Acción
The mechanism of action of 2-Iminoimidazo[1,2-a]pyridin-3(2H)-one is not fully understood. However, it is believed that this compound exerts its biological activities through the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in the regulation of cell signaling.
Efectos Bioquímicos Y Fisiológicos
Several studies have investigated the biochemical and physiological effects of 2-Iminoimidazo[1,2-a]pyridin-3(2H)-one. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the growth of tumor cells by inducing cell cycle arrest and suppressing angiogenesis. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Iminoimidazo[1,2-a]pyridin-3(2H)-one in lab experiments is its high potency and selectivity. This compound has been shown to exhibit significant biological activities at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the research on 2-Iminoimidazo[1,2-a]pyridin-3(2H)-one. One of the most promising directions is the development of this compound as a potential anticancer agent. Several studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. Another direction is the investigation of the potential of this compound as a fluorescent probe for the detection of metal ions. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with enhanced biological activities.
Métodos De Síntesis
Several methods have been reported for the synthesis of 2-Iminoimidazo[1,2-a]pyridin-3(2H)-one. One of the most commonly used methods involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a catalyst. This reaction leads to the formation of an imine intermediate, which is then converted to the desired compound through cyclization and dehydration reactions. Other methods include the use of metal catalysts, microwave irradiation, and solvent-free conditions.
Aplicaciones Científicas De Investigación
2-Iminoimidazo[1,2-a]pyridin-3(2H)-one has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been investigated for its potential as an anticancer and antiviral agent. It has also been studied for its anti-inflammatory, antifungal, and antibacterial activities. In addition, this compound has been used as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes.
Propiedades
Número CAS |
186956-13-8 |
|---|---|
Nombre del producto |
2-Iminoimidazo[1,2-a]pyridin-3(2H)-one |
Fórmula molecular |
C7H5N3O |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
2-iminoimidazo[1,2-a]pyridin-3-one |
InChI |
InChI=1S/C7H5N3O/c8-6-7(11)10-4-2-1-3-5(10)9-6/h1-4,8H |
Clave InChI |
VEDCCIDFYGVJCE-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=N)C(=O)N2C=C1 |
SMILES canónico |
C1=CC2=NC(=N)C(=O)N2C=C1 |
Sinónimos |
Imidazo[1,2-a]pyridin-3(2H)-one, 2-imino- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)


![5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B64759.png)

![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)






![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)